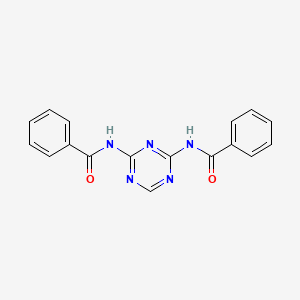

N,N'-(1,3,5-Triazine-2,4-diyl)dibenzamide

Description

N,N'-(1,3,5-Triazine-2,4-diyl)dibenzamide is a triazine-based compound characterized by a central 1,3,5-triazine ring substituted at the 2,4-positions with benzamide groups. Triazine derivatives are widely studied for their structural versatility, enabling applications in medicinal chemistry (e.g., enzyme inhibition), agrochemicals (e.g., herbicides), and materials science . The compound’s reactivity and properties are influenced by the electron-withdrawing triazine core and the electron-donating benzamide substituents, which modulate solubility, stability, and intermolecular interactions .

Properties

CAS No. |

101601-74-5 |

|---|---|

Molecular Formula |

C17H13N5O2 |

Molecular Weight |

319.32 g/mol |

IUPAC Name |

N-(4-benzamido-1,3,5-triazin-2-yl)benzamide |

InChI |

InChI=1S/C17H13N5O2/c23-14(12-7-3-1-4-8-12)20-16-18-11-19-17(22-16)21-15(24)13-9-5-2-6-10-13/h1-11H,(H2,18,19,20,21,22,23,24) |

InChI Key |

DHKYKCXRJAMOKA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=NC=N2)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(1,3,5-Triazine-2,4-diyl)dibenzamide typically involves the reaction of cyanuric chloride with benzamide under controlled conditions. The process can be summarized as follows:

Starting Materials: Cyanuric chloride and benzamide.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Procedure: Cyanuric chloride is added to a solution of benzamide and triethylamine. The mixture is stirred at a low temperature (0-5°C) to ensure controlled addition and reaction. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to complete the reaction.

Purification: The product is isolated by filtration, washed with cold solvent, and purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of N,N’-(1,3,5-Triazine-2,4-diyl)dibenzamide can be scaled up using similar reaction conditions but with optimized parameters for large-scale production. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: N,N’-(1,3,5-Triazine-2,4-diyl)dibenzamide can undergo various chemical reactions, including:

Substitution Reactions: The triazine ring can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.

Oxidation and Reduction: While the triazine ring is relatively stable, the benzamide groups can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., triethylamine) are commonly used.

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Reactions: Substituted triazine derivatives.

Hydrolysis: Benzamide and triazine derivatives.

Oxidation and Reduction: Oxidized or reduced forms of the benzamide groups.

Scientific Research Applications

Chemistry: N,N’-(1,3,5-Triazine-2,4-diyl)dibenzamide is used as a building block in the synthesis of more complex organic molecules. Its ability to undergo various substitution reactions makes it valuable in the development of new materials and catalysts.

Biology and Medicine: In biological research, this compound is investigated for its potential as an antimicrobial agent. Its structure allows for modifications that can enhance its activity against various pathogens.

Industry: In the industrial sector, N,N’-(1,3,5-Triazine-2,4-diyl)dibenzamide is used in the production of polymers and resins. Its stability and reactivity make it suitable for creating durable and high-performance materials.

Mechanism of Action

The mechanism of action of N,N’-(1,3,5-Triazine-2,4-diyl)dibenzamide depends on its application. In antimicrobial research, it is believed to interfere with the synthesis of nucleic acids or proteins in microorganisms, leading to their inhibition or death. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Triazine derivatives differ primarily in substituent groups, which dictate their chemical behavior and applications. Key comparisons include:

Spectral and Analytical Data

- IR/NMR Trends : Sulfamoyl-triazines () show IR peaks at 1650–1750 cm⁻¹ (C=O stretch) and NMR shifts for aromatic protons (δ 6.8–8.2 ppm) .

- Mass Spectrometry : Triazine-triamines () confirm molecular ions via HRMS, e.g., [M+H]⁺ at m/z 320.2 for N,N’-Diethyl-N''-propyl derivatives .

Key Research Findings and Implications

- Substituent-Driven Applications : Bulky, electron-donating groups (e.g., indole in ) favor medicinal uses, while chloro-alkylamines () optimize herbicidal activity .

- Synthetic Efficiency : Alkylamine substitutions () achieve higher yields than aromatic substitutions, highlighting the role of steric effects in reaction kinetics .

- Regulatory Compliance: Iscotrizinol’s stringent purity standards (95–105%) underscore the importance of analytical validation in commercial products .

Biological Activity

N,N'-(1,3,5-Triazine-2,4-diyl)dibenzamide is a compound derived from the triazine family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a triazine core with two benzamide substituents. This structural configuration is significant as it influences the compound's interaction with biological targets. The triazine ring is a versatile pharmacophore associated with various biological activities including antimicrobial, anticancer, and antiviral properties.

Antimicrobial Activity

Research indicates that triazine derivatives exhibit significant antimicrobial properties. A study highlighted that substituted 1,3,5-triazines possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and interfere with metabolic processes . Specifically, this compound may inhibit the growth of pathogenic bacteria and fungi by targeting specific enzymes involved in cell wall synthesis.

Anticancer Properties

Triazine derivatives have shown promise in cancer therapy. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have reported that certain triazine derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation . The structure-activity relationship (SAR) analysis suggests that modifications on the triazine ring can enhance anticancer efficacy.

Antiviral Activity

The antiviral potential of this compound has also been investigated. Triazine compounds have been recognized for their ability to inhibit viral replication by interfering with viral polymerases and other critical enzymes. In vitro studies demonstrated that certain derivatives exhibit inhibitory effects against viruses such as HIV and HSV . The mechanism often involves the disruption of viral entry or replication processes.

The biological activity of this compound is attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites or allosteric sites on target proteins.

- Receptor Modulation : It can modulate receptor activity involved in cell signaling pathways related to inflammation and apoptosis.

- DNA Interaction : Some studies suggest that triazines can intercalate into DNA strands, disrupting replication and transcription processes.

Study 1: Anticancer Activity

A comprehensive study evaluated the cytotoxic effects of various triazine derivatives on human breast cancer cells (MCF-7). The results indicated that compounds with higher electron-withdrawing groups on the benzamide moiety exhibited enhanced cytotoxicity compared to their counterparts .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound A | 15 | Apoptosis induction |

| Compound B | 30 | Cell cycle arrest |

| This compound | 25 | Caspase activation |

Study 2: Antiviral Efficacy

In another study focusing on antiviral properties against HSV-1, this compound was tested alongside other triazine derivatives. The compound showed significant antiviral activity with an EC50 value of 20 µM .

| Compound | EC50 (µM) | Viral Strain |

|---|---|---|

| Compound C | 15 | HSV-1 |

| This compound | 20 | HSV-1 |

| Compound D | 25 | HSV-2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.